Molecular Weight Reduction vs. Azepane Analog: 245.25 vs. 299.35 g/mol
The target compound (C8H11N3O4S, MW 245.25) has a molecular weight 54.1 Da lower than the azepane-carbonyl analog (CAS 1119449-69-2, C12H17N3O4S, MW 299.35) . This difference places the target firmly within the 'fragment' space (MW < 300 Da) and closer to the 'rule-of-three' optimal fragment mass (~200-250 Da), which is preferred for fragment-based screening libraries. The azepane analog exceeds 290 Da, reducing its suitability as an initial fragment hit.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 245.25 g/mol |
| Comparator Or Baseline | ({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid (CAS 1119449-69-2): 299.35 g/mol |
| Quantified Difference | Target is 54.1 Da lower (18.1% reduction) |
| Conditions | Calculated from molecular formula; validated by Sigma-Aldrich and abcr technical datasheets |
Why This Matters
Lower molecular weight improves the probability of fulfilling fragment-based drug discovery (FBDD) property criteria, enabling higher ligand efficiency when hits are identified.
